molecular formula C10H13BrN2O3 B580798 Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate CAS No. 1207175-73-2

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Cat. No. B580798
M. Wt: 289.129
InChI Key: FKSQRZXAISFJAG-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a chemical compound with the molecular formula C10H13BrN2O3 . It has a molecular weight of 289.13 .


Synthesis Analysis

The synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate involves several steps . Pyridine is first reacted with hydrobromic acid in a nucleophilic substitution reaction to produce 5-bromopyridine. A hydroxy group is then introduced into the 5-bromopyridine through a hydroxylation reaction. Finally, a tert-butyl carbamate group is introduced into the 5-bromo-3-hydroxypyridine to obtain the final product .


Molecular Structure Analysis

The InChI code for Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is 1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) .


Physical And Chemical Properties Analysis

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a solid at room temperature . It has a density of 1.552 and a predicted boiling point of 363.8±42.0 °C .

Scientific Research Applications

Chemical Synthesis and Organic Reactions

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate has been a key compound in organic synthesis and chemical reactions. It's involved in the preparation of various chemical structures, serving as an intermediate in complex syntheses. For instance, it's used in the preparation of metal-complexing molecular rods, highlighting its role in constructing intricate molecular architectures (Schwab, Fleischer, & Michl, 2002). Its utility in the Suzuki cross-coupling reactions is also noteworthy, as it helps in synthesizing complex benzaldehydes under various conditions, showcasing its adaptability in chemical syntheses (Wang et al., 2014).

Catalysis and Enzyme Inhibition

The compound has shown significance in the realm of catalysis and enzyme inhibition. For instance, it's been involved in the discovery of new classes of malonyl-coenzyme A decarboxylase (MCD) inhibitors, indicating its potential in therapeutic interventions for ischemic heart diseases (Cheng et al., 2006). Additionally, its role in the synthesis of amphiphilic ligands and their heteroleptic ruthenium(II) complexes contributes to advancements in dye-sensitized solar cells, demonstrating its versatility in both medicinal chemistry and materials science (Klein et al., 2004).

Structural and Spectroscopic Analysis

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate also finds applications in structural and spectroscopic studies. For instance, it's been involved in the characterization of complex structures using 2D heteronuclear NMR experiments, underscoring its importance in detailed structural analysis in organic chemistry (Aouine et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSQRZXAISFJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

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